molecular formula C7H13NO3 B1528396 6-Amino-1,4,8-trioxaspiro[4.5]decane CAS No. 1068523-26-1

6-Amino-1,4,8-trioxaspiro[4.5]decane

Cat. No. B1528396
M. Wt: 159.18 g/mol
InChI Key: MKUXRXRMIKBPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,4,8-trioxaspiro[4.5]decane is a chemical compound with the molecular weight of 249.22 . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6-Amino-1,4,8-trioxaspiro[4.5]decane is represented by the SMILES string NC1COCCC12OCCO2.O=C(O)C(O)=O . The InChI code for this compound is 1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

6-Amino-1,4,8-trioxaspiro[4.5]decane is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Copolymerization and Material Science

  • Copolymerization Studies : A study by Chikaoka, Takata, and Endo (1991) explored the copolymerization of 1,4,6-trioxaspiro[4.6]undecane with related compounds, suggesting the formation of poly(cyclic orthoester) through single ring opening of the ether rings of the spiroorthoesters. This research indicates the potential of such compounds in developing new polymeric materials with unique properties (Chikaoka, Takata, & Endo, 1991).

Medicinal Chemistry

  • Antimalarial Activity : Derivatives of 6-Amino-1,4,8-trioxaspiro[4.5]decane have been synthesized and evaluated for their antimalarial properties. Kumar, Kumar, and Kaushik (2008) synthesized derivatives of this compound, which were analyzed using various techniques, indicating their potential as antimalarial agents (Kumar, Kumar, & Kaushik, 2008). Another study by Singh et al. (1995) synthesized and screened several trioxanes, including those in the 6,7,10-trioxaspiro[4.5]decane series, against Plasmodium berghei in mice, demonstrating promising blood schizontocidal activity (Singh, Misra, Saxena, & Chandra, 1995).

Organic Synthesis and Chemical Studies

  • Spiroacetal Natural Products : A study by Cuny (2020) focused on the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from d-glucose, highlighting the significance of spiroacetal structures in biological activity. This research underscores the importance of such compounds in the synthesis of natural product analogs with potential biological activities (Cuny, 2020).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1,4,8-trioxaspiro[4.5]decan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXRXRMIKBPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,4,8-trioxaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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